molecular formula C14H14FNOTe B13409726 Benzenamine, 4-((4-fluorophenyl)tellurinyl)-N,N-dimethyl- CAS No. 84438-44-8

Benzenamine, 4-((4-fluorophenyl)tellurinyl)-N,N-dimethyl-

Cat. No.: B13409726
CAS No.: 84438-44-8
M. Wt: 358.9 g/mol
InChI Key: BQFRUUJVOLZWQY-UHFFFAOYSA-N
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Description

Benzenamine, 4-((4-fluorophenyl)tellurinyl)-N,N-dimethyl- is an organotellurium compound characterized by the presence of a tellurium atom bonded to a benzenamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-((4-fluorophenyl)tellurinyl)-N,N-dimethyl- typically involves the reaction of 4-fluorophenyl tellurium trichloride with N,N-dimethylbenzenamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-((4-fluorophenyl)tellurinyl)-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tellurium atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents.

    Substitution: Nucleophiles such as thiols, amines; reactions may require catalysts or specific conditions to proceed efficiently.

Major Products Formed

    Oxidation: Higher oxidation state tellurium compounds.

    Reduction: Lower oxidation state tellurium compounds or complete removal of the tellurium atom.

    Substitution: Compounds where the tellurium atom is replaced by other functional groups.

Scientific Research Applications

Benzenamine, 4-((4-fluorophenyl)tellurinyl)-N,N-dimethyl- has several scientific research applications:

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of Benzenamine, 4-((4-fluorophenyl)tellurinyl)-N,N-dimethyl- involves its interaction with molecular targets through the tellurium atom. The compound can form covalent bonds with biological molecules, leading to alterations in their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4-((4-chlorophenyl)tellurinyl)-N,N-dimethyl-
  • Benzenamine, 4-((4-bromophenyl)tellurinyl)-N,N-dimethyl-
  • Benzenamine, 4-((4-iodophenyl)tellurinyl)-N,N-dimethyl-

Uniqueness

Benzenamine, 4-((4-fluorophenyl)tellurinyl)-N,N-dimethyl- is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds.

Biological Activity

Benzenamine, specifically 4-((4-fluorophenyl)tellurinyl)-N,N-dimethyl-, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a tellurium atom, which is relatively rare in organic compounds, and its incorporation into the benzenamine structure may impart distinct pharmacological properties.

Chemical Structure and Properties

  • Chemical Formula : C₁₅H₁₅F₁N₂Te
  • Molecular Weight : 372.25 g/mol
  • IUPAC Name : Benzenamine, 4-((4-fluorophenyl)tellurinyl)-N,N-dimethyl-
  • CAS Number : Not specifically listed but related compounds are cataloged.

The presence of the tellurium atom in the structure can influence the compound's reactivity and biological interactions, making it a subject of interest for further investigation.

Research indicates that compounds containing tellurium can exhibit various biological activities, including:

  • Anticancer Properties : Some tellurium-containing compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis. The mechanism often involves modulation of cellular signaling pathways associated with cell cycle regulation and apoptosis.
  • Antimicrobial Activity : Tellurium compounds have demonstrated antimicrobial effects against various pathogens, potentially due to their ability to interact with microbial membranes or inhibit essential enzymes.

Case Studies

  • Antitumor Activity : A study investigated the effects of tellurium derivatives on cancer cell lines. Compounds similar to benzenamine derivatives were shown to induce G1 phase arrest and apoptosis in various cancer models. The mechanism was linked to the activation of histone deacetylases (HDACs), which are critical regulators of gene expression in cancer cells .
  • In Vivo Efficacy : In animal models, certain tellurium-based compounds exhibited significant antitumor efficacy when administered orally. These studies highlighted their potential as therapeutic agents with favorable pharmacokinetic profiles .
  • Antimicrobial Studies : Research has indicated that tellurium-containing compounds possess notable antimicrobial properties. For instance, derivatives were tested against bacterial strains, showing effective inhibition of growth, which suggests potential applications in treating infections .

Comparative Biological Activity

Compound TypeAntitumor ActivityAntimicrobial ActivityMechanism of Action
Tellurium-containing compoundsHighModerateHDAC inhibition, apoptosis induction
Traditional chemotherapeuticsVery HighLowDNA damage, mitotic disruption
Other organometallic compoundsVariableVariableVaries by metal and ligand structure

Properties

CAS No.

84438-44-8

Molecular Formula

C14H14FNOTe

Molecular Weight

358.9 g/mol

IUPAC Name

4-(4-fluorophenyl)tellurinyl-N,N-dimethylaniline

InChI

InChI=1S/C14H14FNOTe/c1-16(2)12-5-9-14(10-6-12)18(17)13-7-3-11(15)4-8-13/h3-10H,1-2H3

InChI Key

BQFRUUJVOLZWQY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)[Te](=O)C2=CC=C(C=C2)F

Origin of Product

United States

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